molecular formula C19H22O6 B602386 13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid CAS No. 19123-67-2

13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid

Cat. No.: B602386
CAS No.: 19123-67-2
M. Wt: 346.4 g/mol
InChI Key: SLSYEBAZQRZQID-MLHXFEACSA-N
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Description

13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid is a structural analog of Gibberellic Acid, a well-known plant growth hormone. This compound exhibits plant growth-promoting activity and is used extensively in agricultural practices to enhance plant development. This compound is a diterpenoid carboxylic acid that belongs to the gibberellins family, which are naturally occurring plant hormones that regulate various developmental processes .

Properties

CAS No.

19123-67-2

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(1S,2S,3S,4S,7R,10R,13S,17R)-13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid

InChI

InChI=1S/C19H22O6/c1-8-6-18-7-19(8,24)4-3-10(18)9-5-11-14(20)17(2,16(23)25-11)12(9)13(18)15(21)22/h5,10-14,20,24H,1,3-4,6-7H2,2H3,(H,21,22)/t10-,11+,12+,13+,14-,17-,18-,19-/m0/s1

InChI Key

SLSYEBAZQRZQID-MLHXFEACSA-N

SMILES

CC12C3C(C45CC(=C)C(C4)(CCC5C3=CC(C1O)OC2=O)O)C(=O)O

Isomeric SMILES

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5C3=C[C@H]([C@@H]1O)OC2=O)O)C(=O)O

Canonical SMILES

CC12C3C(C45CC(=C)C(C4)(CCC5C3=CC(C1O)OC2=O)O)C(=O)O

Appearance

White to Off-White Solid

melting_point

>141°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4bβ)-1-Methyl-2β,3α,7-trihydroxy-8-methylenegibba-4-ene-1α,10β-dicarboxylic acid 1,3-lactone;  2β,3α,7-Trihydroxy-1-methyl-8-methylenegibb-4-ene-1α,10β-dicarboxylic acid 1,3-lactone;  Isogibberellic acid;  Isogibberellin A3;  (1α,2β,3α,4bβ,10β)-2,3,7-Trihydroxy-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid involves the fermentation technology using Fusarium moniliforme. The process includes submerged fermentation and solid-state fermentation, which have been optimized using various mathematical models and tools to enhance the yield.

Industrial Production Methods: Industrial production of this compound typically involves the following steps:

  • Inoculating GA3 strains onto a culture medium to obtain a suspension liquid.
  • Further culturing the suspension liquid in a seed tank, followed by inoculation into a fermentation tank to obtain a fermentation liquor.
  • Treating the fermentation liquor to obtain mixed dry powder, which is then dissolved in acetone and treated with an alkaline solution. The pH is adjusted to 2.5-3.5, and the solid is separated, filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities and applications.

Scientific Research Applications

13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid has diverse applications in scientific research, including:

    Plant Growth Regulation: It is used to promote stem elongation, seed germination, and fruit growth in various crops and ornamental plants.

    Abiotic Stress Response: It helps plants mitigate stress induced by environmental factors such as heavy metals and drought.

    Seed Germination: Enhances seed germination rates and boosts productivity in agricultural practices.

    Fruit Growth Enhancement: Increases fruit size and improves the quality of fruits.

Mechanism of Action

13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid acts as a natural plant growth regulator by promoting cell expansion and division. It stimulates the cells of germinating seeds to produce mRNA molecules that code for hydrolytic enzymes, which are crucial for seed germination and early plant development . The compound interacts with specific molecular targets and pathways, including the degradation of growth-inhibiting DELLA proteins, leading to enhanced plant growth .

Comparison with Similar Compounds

    Gibberellic Acid (GA3): A well-known plant growth hormone with similar biological activity.

    Isogibberellic Acid: Another analog with comparable plant growth-promoting properties.

Uniqueness: 13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid is unique due to its specific structural configuration, which allows it to exhibit distinct biological activities compared to other gibberellins. Its ability to enhance plant growth under various environmental conditions makes it a valuable compound in agricultural practices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid
Reactant of Route 2
13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid

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